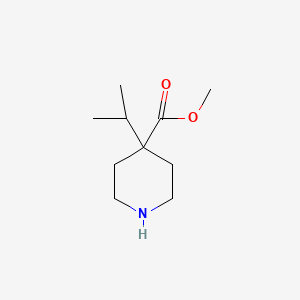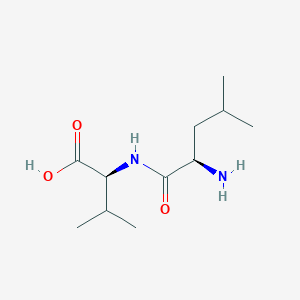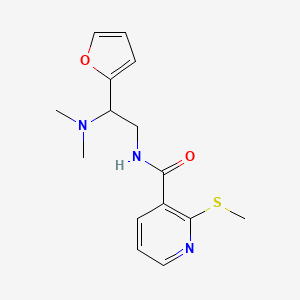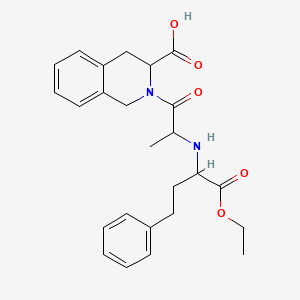
2,5-Dimethyloctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyloctanoic acid is an organic compound with the molecular formula C10H20O2. It is a branched-chain fatty acid, characterized by the presence of two methyl groups attached to the fifth and second carbon atoms of the octanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of octanoic acid with methylating agents under controlled conditions. Another method includes the use of Grignard reagents, where the reaction of octyl magnesium bromide with methyl iodide results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. These processes often utilize catalytic hydrogenation and oxidation reactions to achieve high yields and purity. The choice of catalysts and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing significant roles .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and halogenated compounds.
Applications De Recherche Scientifique
2,5-Dimethyloctanoic acid has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of complex molecules and polymers. In biology, it is used in the study of metabolic pathways and enzyme interactions. In medicine, its derivatives are explored for potential therapeutic uses, including anti-inflammatory and antimicrobial properties. Industrially, it is utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2,5-Dimethyloctanoic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity and influence metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2,5-Dimethyloctanoic acid can be compared with other similar compounds, such as 2,2-Dimethyloctanoic acid and 3-Ethyl-2,5-Dimethyloctanoic acid. These compounds share structural similarities but differ in their chemical properties and reactivity.
Conclusion
This compound is a versatile compound with a wide range of applications in various scientific fields. Its unique structure and reactivity make it a valuable subject of study and utilization in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C10H20O2 |
|---|---|
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2,5-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O2/c1-4-5-8(2)6-7-9(3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) |
Clé InChI |
GMQQCOYAGZTOEF-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CCC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(8,8-Difluoro-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13564526.png)

![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)






![2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid](/img/structure/B13564600.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)
